molecular formula C12H14N4O2 B4206840 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide

Cat. No.: B4206840
M. Wt: 246.27 g/mol
InChI Key: LEBAOHSNWWLOKV-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide is an organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide typically involves the reaction of 2-methylphenol with 1,2,4-triazole-3-ylpropanamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the triazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially with electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by modulating receptor functions or disrupting membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetic acid
  • 2-(4-chloro-2-methylphenoxy)acetic acid
  • 2-(2-methylphenoxy)ethanol

Uniqueness

Compared to similar compounds, 2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide exhibits unique properties due to the presence of the triazole ring. This ring enhances the compound’s stability and reactivity, making it more versatile in chemical synthesis and biological applications .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-5-3-4-6-10(8)18-9(2)11(17)15-12-13-7-14-16-12/h3-7,9H,1-2H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBAOHSNWWLOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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